molecular formula C14H18N2O4 B1600321 Tyr-pro CAS No. 51871-47-7

Tyr-pro

Cat. No. B1600321
CAS RN: 51871-47-7
M. Wt: 278.3 g/mol
InChI Key: VNYDHJARLHNEGA-RYUDHWBXSA-N
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Description

Tyr-Pro is a dipeptide composed of tyrosine and proline . It has been found to improve memory and can reach the brain after oral administration . It is derived from soy and has been studied for its potential health benefits .


Chemical Reactions Analysis

The reactivity of Tyr-Pro has been studied in the context of acylation reactions . The nitrogen atom of the primary amino group and the oxygen atom of the phenolic hydroxy group in Tyr-Pro are potential nucleophilic centers .

Scientific Research Applications

Memory Improvement

  • Scientific Field: Neuroscience
  • Application Summary: Tyr-Pro has been found to improve memory in mice. It is a soy-derived dipeptide that can reach the mouse brain after oral administration .
  • Methods of Application: Stable isotope-labeled Tyr-Pro was orally administered to male ICR mice at 10 or 100 mg/kg. The intact labeled Tyr-Pro exhibited maximal plasma and brain levels 15 min after administration .
  • Results: The study provided the first evidence that orally administered Tyr-Pro at 10 mg/kg directly entered the blood circulation with an absorption ratio of 0.15%, of which 2.5% of Tyr-Pro was transported from the plasma to the mouse brain parenchyma .

Antihypertensive Peptide Production

  • Scientific Field: Food Science and Technology
  • Application Summary: Tyr-Pro has been used in the production of antihypertensive peptides from milk using the white-rot fungus Peniophora sp. in submerged fermentation and a jar fermentor .
  • Methods of Application: The white-rot fungus Peniophora sp. was grown in cow’s milk or low-fat milk under vigorous shaking conditions. The fungus released peptides and amino acids from milk .
  • Results: The fermented milk exhibited good production of the target peptide Tyr-Pro. The fungus showed good growth in a jar fermentor culture using only cow’s milk or low-fat milk, which enabled the efficient production of Tyr-Pro and ACE-inhibitory activity .

Peptide and Protein Modification

  • Scientific Field: Biochemistry
  • Application Summary: Tyr-Pro has been used in the selective modification of peptides and proteins at tyrosine residues . This is a growing field of research as tyrosine provides a robust alternative to traditional peptide/protein modification protocols that target lysine and cysteine .
  • Methods of Application: The specific methods of application or experimental procedures for this use of Tyr-Pro are not detailed in the source .
  • Results: The outcomes of this application are also not specified in the source .

Alzheimer’s Disease Treatment

  • Scientific Field: Neuroscience
  • Application Summary: Tyr-Pro has been used in the treatment of Alzheimer’s disease. In a long-term oral administration study assessing Tyr-Pro in amyloid β-injected AD model mice, it was found that orally administered Tyr-Pro can improve impaired cognitive function .
  • Methods of Application: Stable isotope-labeled Tyr-Pro was orally administered to male ICR mice at 10 or 100 mg/kg. The intact labeled Tyr-Pro exhibited maximal plasma and brain levels 15 min after administration .
  • Results: The study provided the first evidence that orally administered Tyr-Pro at 10 mg/kg directly entered the blood circulation with an absorption ratio of 0.15%, of which 2.5% of Tyr-Pro was transported from the plasma to the mouse brain parenchyma .

Future Directions

Research on Tyr-Pro is ongoing, with recent studies focusing on its potential benefits for memory and cognitive function . Future research could explore other potential health benefits, as well as detailed studies on its physical and chemical properties, synthesis methods, and mechanism of action.

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYDHJARLHNEGA-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430840
Record name CHEMBL1807689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-pro

CAS RN

51871-47-7
Record name CHEMBL1807689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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